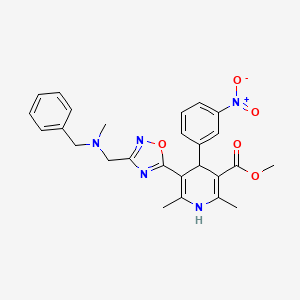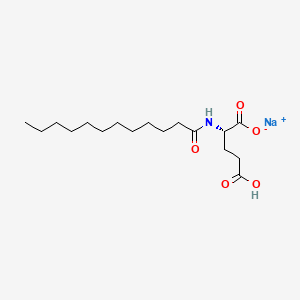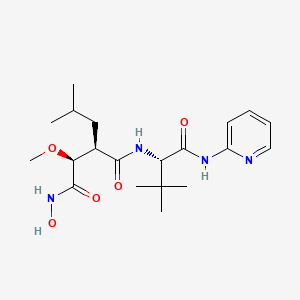![molecular formula C27H24N4O2S B1681107 (R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide CAS No. 1001908-89-9](/img/structure/B1681107.png)
(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
Overview
Description
“®-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” is a chemical compound with the molecular formula C27H24N4O2S . It is also known by other names such as SRT2183 and SRT 2183 .
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including an imidazo[2,1-b]thiazole ring, a phenyl ring, a naphthamide group, and a hydroxypyrrolidin-1-yl group .Chemical Reactions Analysis
Imidazo[2,1-b]thiazole-based compounds have been found to undergo various chemical reactions. For instance, they can undergo oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 468.6 g/mol . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density are not available .Scientific Research Applications
Glioma Treatment
SRT2183 has been found to suppress glioma cell growth . It induces glioma cell cycle arrest and apoptosis, accompanied by the upregulation of the pro-apoptotic Bim and downregulation of Bcl-2 and Bcl-xL . Notably, ER stress is triggered in glioma cells upon exposure to SRT2183 .
Ovarian Cancer Treatment
SRT2183 has been shown to impair ovarian cancer cells . It inhibits the growth of ovarian cancer cells, increases the accumulation of BAX, cleaved-caspase 3 and cleaved-PARP, and decreases the level of anti-apoptotic Bcl-2 and Mcl-1 . Interestingly, SRT2183 increases the LC3II level, enhances the degradation of p62/SQSTM1, and induces the maturation of autophagosome .
Autophagy Induction
SRT2183 has been found to facilitate autophagy . It increases the formation of GFP-LC3 puncta . Knockdown of autophagy related 5 and 7 significantly impairs the anti-carcinoma activity of SRT2183, implying that SRT2183 impairs the ovarian cancer cells by inducing autophagy .
Inhibition of AKT/mTOR/70s6k Pathway
SRT2183 decreases the accumulation of p-Akt, p-mTOR and p-70s6k . This indicates that the Akt/mTOR/70s6k signaling pathway might be involved in the SRT2183-mediated autophagy and apoptosis .
Activation of p38 MAPK Signaling Pathway
SRT2183 activates the p38 MAPK signaling pathway . This suggests that the p38 MAPK signaling pathway might be involved in the SRT2183-mediated autophagy and apoptosis .
Sirtuin-1 Activation
SRT2183 is a selective Sirtuin-1 (SIRT1) activator . It can directly activate SIRT1 through an allosteric mechanism . This property of SRT2183 makes it a potential therapeutic agent for diseases where SIRT1 activation could be beneficial.
Mechanism of Action
Target of Action
The primary target of ®-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide, also known as SRT2183, is Sirtuin-1 (SIRT1), a class III deacetylase . SIRT1 has been implicated in various physiological functions, including metabolic responses to caloric restriction and exercise training, circadian rhythm, DNA repair, cell survival, senescence, death, and differentiation .
Mode of Action
SRT2183 activates SIRT1 through an allosteric mechanism . This activation leads to the deacetylation of various proteins, including STAT3 and NF-κB . The deacetylation of these proteins can lead to changes in their activity, which can influence various cellular processes .
Biochemical Pathways
The activation of SIRT1 by SRT2183 affects several biochemical pathways. One of the key pathways influenced by SRT2183 is the endoplasmic reticulum stress pathway . Activation of this pathway can lead to the suppression of glioma cell growth . Furthermore, SRT2183 has been shown to induce autophagy in glioma cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for SRT2183 are not readily available, it has been shown to have a potent effect on SIRT1 with an EC1.5 value of 0.36 μM . This suggests that SRT2183 has a high affinity for its target, which could potentially influence its bioavailability.
Result of Action
The activation of SIRT1 by SRT2183 leads to several molecular and cellular effects. It has been shown to suppress glioma cell growth and destroy neurospheres in vitro . Furthermore, SRT2183 induces glioma cell cycle arrest and apoptosis, accompanied by upregulation of the pro-apoptotic Bim and downregulation of Bcl-2 and Bcl-xL .
Future Directions
properties
IUPAC Name |
N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFSINOSQBMSLE-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029656 | |
| Record name | N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide | |
CAS RN |
1001908-89-9 | |
| Record name | SRT-2183 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001908899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SRT-2183 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FKU9G9CX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,6-Bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea](/img/structure/B1681024.png)



![3-amino-N-(2,4-dibromophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681031.png)








